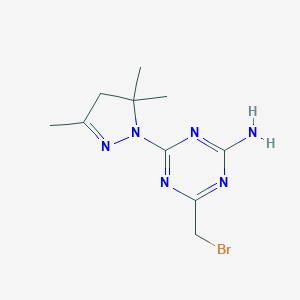
4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed to work by disrupting the DNA synthesis process in cells, leading to cell death. It has also been suggested that this compound may inhibit certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine in lab experiments is its ability to selectively target certain cells or enzymes. This makes it a useful tool for studying specific biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine. One area of interest is the development of new antibiotics based on this compound. Additionally, further investigation into its potential as a cancer treatment is warranted. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxaldehyde in the presence of sodium hydroxide and bromine. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(bromomethyl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine have been explored in various scientific studies. This compound has been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C10H15BrN6 |
|---|---|
Poids moléculaire |
299.17 g/mol |
Nom IUPAC |
4-(bromomethyl)-6-(3,5,5-trimethyl-4H-pyrazol-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H15BrN6/c1-6-4-10(2,3)17(16-6)9-14-7(5-11)13-8(12)15-9/h4-5H2,1-3H3,(H2,12,13,14,15) |
Clé InChI |
RWPOJZGGDICCEL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C2=NC(=NC(=N2)CBr)N |
SMILES canonique |
CC1=NN(C(C1)(C)C)C2=NC(=NC(=N2)N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
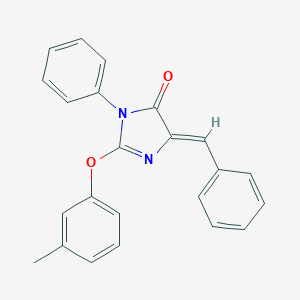
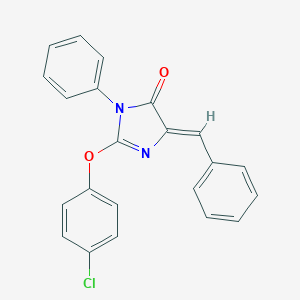
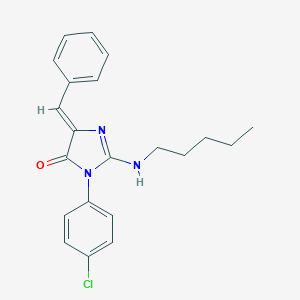
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
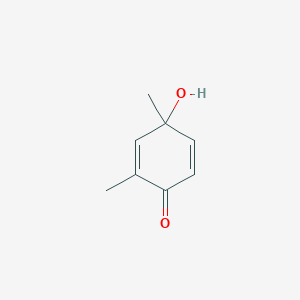
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
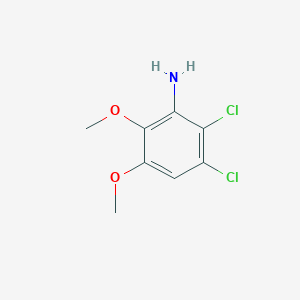
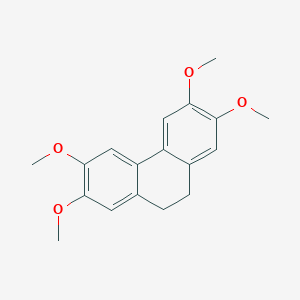
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

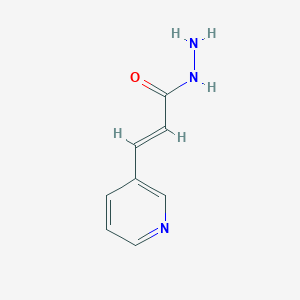
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
